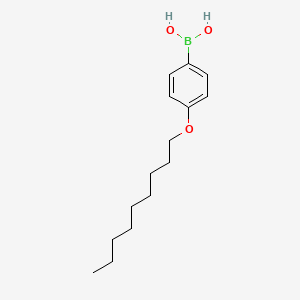

(4-(Nonyloxy)phenyl)boronic acid

Descripción general

Descripción

(4-(Nonyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Nonyloxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with nonyl bromide to form 4-(nonyloxy)bromobenzene. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4-(Nonyloxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The nonyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions involving the nonyloxy group.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions).

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of (4-(Nonyloxy)phenyl)boronic acid is in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound serves as a versatile building block for synthesizing biphenyl derivatives and other complex organic molecules. The reaction typically involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts, facilitating the formation of biaryl compounds essential in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Telmisartan

A notable example includes its use in the synthesis of telmisartan, an antihypertensive medication. The incorporation of this compound enhances the efficiency of this synthesis route, leading to improved yields and reduced reaction times compared to traditional methods .

Biomedical Applications

Drug Delivery Systems

The compound has been explored for its potential in drug delivery systems, particularly due to its ability to form reversible covalent bonds with diols. This property is exploited in designing nanoparticles that target cancer cells more effectively. For instance, nanoparticles conjugated with this compound have shown enhanced cellular uptake and tumor penetration due to interactions with sialic acid overexpressed on cancer cell surfaces .

Table 1: Summary of Drug Delivery Applications

Enzyme Stabilization

In industrial applications, this compound has been utilized as an enzyme stabilizer. It enhances the stability of enzymes such as lipases in detergent formulations, thereby improving their hydrolytic activity and storage stability . This application is particularly valuable in developing more effective cleaning products that rely on enzymatic action.

Research Insights

Recent studies have highlighted the dynamic nature of boronic acids and their derivatives, including this compound, in biomedical research. The ability to modify these compounds allows for tailoring their properties for specific applications, such as pH-sensitive drug delivery systems that can respond to the acidic environment of tumors .

Mecanismo De Acción

The mechanism of action of (4-(Nonyloxy)phenyl)boronic acid in enzyme inhibition involves the formation of a reversible covalent bond with the active site of the enzyme. This interaction inhibits the enzyme’s activity by blocking the substrate’s access to the active site. The compound’s boronic acid group plays a crucial role in this mechanism by forming a tetrahedral boronate complex with the enzyme’s serine residue .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the nonyloxy group and is commonly used in organic synthesis for Suzuki-Miyaura coupling.

4-Nonylphenylboronic Acid: Similar structure but with a nonyl group directly attached to the phenyl ring instead of a nonyloxy group.

Uniqueness

(4-(Nonyloxy)phenyl)boronic acid is unique due to the presence of the nonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications, particularly in the development of enzyme inhibitors and functional materials.

Actividad Biológica

(4-(Nonyloxy)phenyl)boronic acid is a phenylboronic acid derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting research findings, case studies, and potential applications.

This compound has the molecular formula and is characterized by the presence of a nonyl ether group attached to the phenyl ring. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Research has demonstrated that phenylboronic acids, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study focused on simple phenylboronic acid derivatives revealed that specific modifications enhanced their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds demonstrated low micromolar values of antiproliferative activity against ovarian cancer cell lines such as A2780 .

In vitro studies indicated that this compound could potentially influence cell cycle progression and apoptosis pathways. The mechanism involved caspase-3 activation and morphological changes indicative of mitotic catastrophe, suggesting a phase-specific action in the G2/M phase of the cell cycle . The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring significantly impacted biological activity.

Antimicrobial Activity

Phenylboronic acids have also been investigated for their antimicrobial properties. A study reported that certain derivatives could inhibit class A carbapenemases (KPC-2 and GES-5), which are critical in combating antibiotic resistance. The inhibitory effects were assessed through enzyme kinetics and molecular docking studies, highlighting the potential of this compound in restoring antibiotic efficacy against resistant strains .

Table 1: Antimicrobial Activity Against Clinical Strains

| Compound | Target Enzyme | Inhibition Type | FICI Value |

|---|---|---|---|

| This compound | KPC-2 | Synergistic | <0.5 |

| This compound | AmpC | Synergistic | ~0.5 |

The results indicated that this compound could synergistically protect β-lactam antibiotics from hydrolysis by β-lactamases, showcasing its potential as a broad-spectrum β-lactamase inhibitor .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, boronic acids are known for their antioxidant activities. A recent study synthesized a novel boronic ester derived from phenylboronic acid and evaluated its biological activities, including antioxidant effects measured by various assays such as DPPH and ABTS radical scavenging tests . The compound exhibited significant antioxidant activity alongside moderate cytotoxicity against cancerous cell lines while being non-toxic to healthy cells.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing:

- Anticancer Effects : Induces apoptosis and cell cycle arrest in cancer cells.

- Antimicrobial Properties : Acts as an inhibitor against critical β-lactamases, enhancing antibiotic efficacy.

- Antioxidant Activity : Demonstrates significant radical scavenging capabilities.

Propiedades

IUPAC Name |

(4-nonoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJSPPCQRRBXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400723 | |

| Record name | [4-(Nonyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173392-87-5 | |

| Record name | [4-(Nonyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.